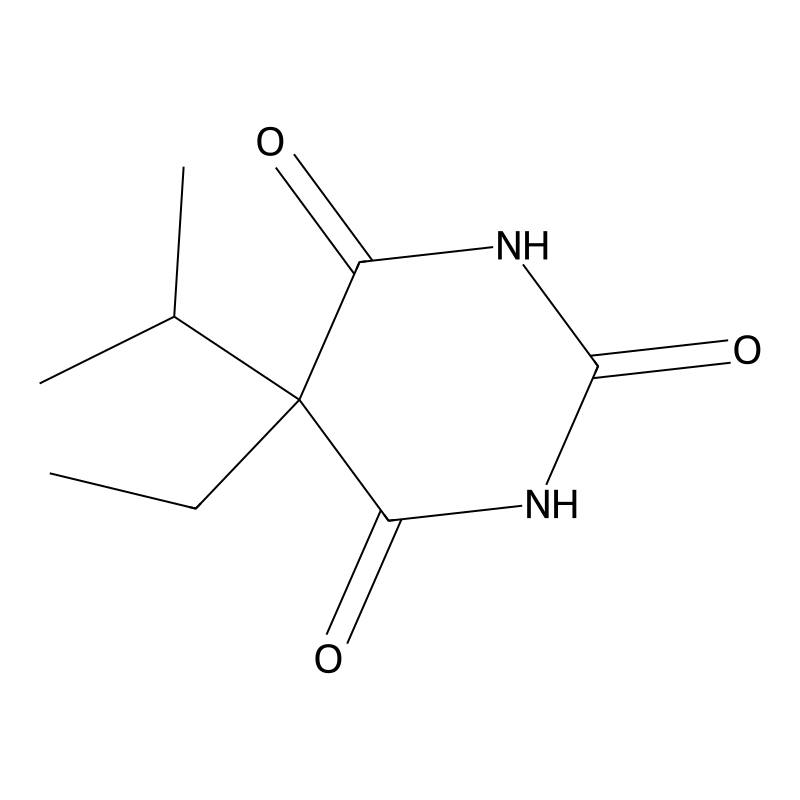

Probarbital

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Analytical Methods for Probarbital Quantification: Application Notes and Protocols

Then, I will now begin writing the main body of the report.

Introduction

Probarbital, a barbituric acid derivative, belongs to a class of central nervous system depressants with significant therapeutic applications and abuse potential. These compounds require precise analytical methods for accurate quantification in biological matrices for various applications including therapeutic drug monitoring, forensic investigations, and pharmacokinetic studies. The chemical structure of barbiturates, derived from barbituric acid, confers specific analytical characteristics that must be considered in method development. This application note provides a comprehensive overview of modern analytical techniques for this compound quantification, with detailed protocols optimized for different experimental requirements and instrumentation availability.

Barbiturates exhibit acidic properties with pKa values approximately 7.0, significantly influencing their extraction efficiency and chromatographic behavior. Their quantification in biological specimens presents challenges due to complex matrices, low concentration levels, and the need for high specificity amidst potentially interfering compounds. Recent advancements in extraction methodologies and detection techniques have substantially improved the sensitivity, accuracy, and efficiency of barbiturate analysis. The protocols described herein integrate these advancements to provide robust analytical methods suitable for research and clinical applications.

Analytical Techniques Comparison

The selection of an appropriate analytical technique for this compound quantification depends on multiple factors including required sensitivity, available instrumentation, sample throughput, and matrix complexity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) represent the most widely employed techniques, each offering distinct advantages. The following comparison summarizes the performance characteristics of various analytical approaches to guide method selection.

Table 1: Comparison of Analytical Techniques for Barbiturate Quantification

| Analytical Technique | Detection Limit | Linear Range | Precision (CV%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| LC-MS/MS (ESI negative) | 0.05-0.2 ng/mL [1] | 0.2-30,000 ng/mL [1] | 2-5% [1] | Excellent sensitivity, no derivatization required | Ionization mode challenges for combination drugs |

| GC-MS/MS | <0.1 μg/mL [2] | Wide linear range (R²≈1) [2] | <15% [2] | Simultaneous detection of barbiturates and combination drugs | Higher instrumentation cost |

| GC-MS (with derivatization) | ~1 μg/mL [3] | Not specified | Not specified | Robustness, widespread availability | Requires derivatization, lower sensitivity |

| HPLC-UV | 1 μM (~232 ng/mL) [4] | Not specified | <15% [4] | Cost-effectiveness, simplicity | Limited specificity, higher LOD |

| Immunoassay (FDA-approved) | 1 μg/mL [5] | 0-80 μg/mL [5] | 4.4-4.6% [5] | Rapid analysis, high throughput | Cross-reactivity potential |

Recent comparative studies demonstrate that GC-MS/MS provides superior performance for simultaneous analysis of barbiturates with combination drugs, as it maintains a higher signal-to-noise ratio and greater sensitivity in complex matrices compared to traditional GC-MS [2]. The EI ionization in GC-based methods enables simultaneous detection of barbiturates and commonly co-administered drugs without the need for polarity switching, which is particularly advantageous for clinical and forensic applications where multi-analyte panels are required.

For applications demanding ultra-high sensitivity, LC-MS/MS with electrospray ionization in negative mode remains the technique of choice, achieving detection limits as low as 0.05 ng/mL for phenobarbital [1]. However, this approach presents challenges when analyzing barbiturates in combination with other drugs that require positive ion mode detection, potentially prolonging analysis time and increasing sample requirements [2]. The selection of an appropriate internal standard is critical for accurate quantification, with deuterated analogs (e.g., d5-phenobarbital) providing optimal compensation for extraction and ionization variability.

Sample Preparation Techniques

Effective sample preparation is crucial for accurate this compound quantification, serving to eliminate matrix interferences, concentrate the analyte, and ensure compatibility with the analytical instrumentation. Recent advancements in microextraction techniques have significantly improved the efficiency and environmental friendliness of sample preparation while maintaining high recovery rates.

Flat Membrane-Based Liquid-Phase Microextraction (FM-LPME)

FM-LPME has emerged as a powerful sample preparation technique for barbiturates, offering excellent cleanup efficiency and analyte enrichment while consuming minimal organic solvents. The optimization of FM-LPME parameters systematically influences extraction efficiency, which has been rigorously demonstrated for barbiturate analysis [6] [7].

Table 2: Optimized Conditions for FM-LPME of Barbiturates

| Parameter | Optimal Condition | Alternative Options | Impact on Extraction |

|---|---|---|---|

| Organic Solvent | 2-nonanone | 2-octanone, 2-undecanone, 1-octanol, dihexyl ether | Highest extraction recovery for barbiturates |

| Donor Phase | 10 mM HCl | Formic acid, TFA, phosphoric acid | Acidification deionizes analytes for transfer to organic phase |

| Acceptor Phase | Trisodium phosphate (pH 12) | NaOH, KOH (pH 8-12) | Basic pH ionizes analytes, trapping them in acceptor phase |

| Stirring Rate | 1000 rpm | 250-1000 rpm range | Facilitates analyte diffusion, reduces equilibrium time |

| Extraction Time | 45-60 minutes | 30-90 minutes range | Allows sufficient time for passive diffusion across phases |

The FM-LPME procedure follows a specific sequence of phases: the acidic donor phase (sample) facilitates the transfer of protonated barbiturates into the organic solvent immobilized in the membrane pores, followed by movement into the basic acceptor phase where barbiturates become ionized and trapped. This pH-dependent transfer mechanism leverages the acidic nature of barbiturates (pKa ≈ 7.0) to achieve high extraction recoveries ranging from 75-95% for various barbiturates [7]. The extraction recovery is calculated using the formula:

[ \text{Recovery} = \frac{C_A \times V_A}{C_D^0 \times V_D} \times 100% ]

Where (C_A) represents the analyte concentration in the acceptor phase after extraction, (C_D^0) is the initial analyte concentration in the donor phase, and (V_A) and (V_D) are the volumes of acceptor and donor phases, respectively [7].

Alternative Extraction Methods

While FM-LPME offers significant advantages, other extraction techniques remain valuable for specific applications. Protein precipitation provides a rapid, straightforward approach suitable for high-throughput analyses when combined with specific detection methods. For GC-MS analysis, liquid-liquid extraction with methylene chloride following acidification with phosphate buffer has been successfully employed, though it typically requires derivatization with agents such as trimethylanilinium hydroxide to enhance volatility and chromatographic performance [3].

For DBS samples, extraction typically involves punching disks from the DBS cards and employing various solvents including methanol and methyl-tert-butyl ether (MTBE) [2]. The simplified storage and transportation requirements of DBS samples make this approach particularly valuable for multi-center studies and remote settings where immediate analysis is not feasible.

LC-MS/MS Analysis Protocol

Sample Preparation Procedure

- Protein Precipitation Extraction:

- Pipette 100 μL of plasma, serum, or whole blood into a microcentrifuge tube

- Add 300 μL of ice-cold acetonitrile containing internal standard (d5-phenobarbital at 50 ng/mL)

- Vortex vigorously for 60 seconds

- Centrifuge at 14,000 × g for 10 minutes at 4°C

- Transfer 200 μL of supernatant to a clean autosampler vial

- Evaporate under nitrogen stream at 40°C

- Reconstitute in 100 μL of mobile phase initial conditions

- Vortex for 30 seconds and transfer to autosampler vials for analysis

LC-MS/MS Instrument Conditions

Table 3: Optimized LC-MS/MS Conditions for Barbiturate Analysis

| Parameter | Specification | Alternative Options |

|---|---|---|

| Chromatography System | Waters 2695 Separations Module | Agilent 1290, Shimadzu Nexera |

| Mass Spectrometer | Waters 2489 UV/Vis Detector | Sciex Triple Quad, Agilent QQQ |

| Analytical Column | Sunfire C18, 5 μm, 4.6 × 150 mm | Other C18 or phenyl-hexyl columns |

| Column Temperature | 30°C | 25-40°C range |

| Mobile Phase | 65:35 Water:Acetonitrile | Methanol-based systems, ammonium acetate/formate buffers |

| Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min range |

| Injection Volume | 10-25 μL | 5-50 μL range |

| Ionization Mode | ESI Negative | APCI Negative for specific applications |

| Retention Time | ~4.5 minutes (phenobarbital) | Method-dependent |

Mass Spectrometer Parameters

- Ion Source Temperature: 150°C

- Desolvation Temperature: 350°C

- Desolvation Gas Flow: 650 L/hour

- Cone Gas Flow: 50 L/hour

- Collision Gas Flow: 0.15 mL/minute

- Capillary Voltage: 2.8 kV

- Cone Voltage: 30 V (optimized for each analyte)

- MRM Transitions: Monitor specific precursor→product ion transitions for this compound and internal standard

The LC-MS/MS method validation for barbiturate analysis demonstrates excellent linearity (R² ≥ 0.99) across concentration ranges from 0.2 to 30,000 ng/mL, with accuracy values of 95-102% of nominal concentrations and precision between 2-5% RSD [1]. This performance makes LC-MS/MS particularly suitable for applications requiring high sensitivity, such as pharmacokinetic studies with low dosing or forensic investigations with limited sample availability.

Figure 1: LC-MS/MS Analytical Workflow. The process begins with sample preparation followed by liquid chromatographic separation, electrospray ionization in negative mode, and tandem mass spectrometric detection using multiple reaction monitoring (MRM).

GC-MS Analysis Protocol

Sample Extraction and Derivatization

Liquid-Liquid Extraction:

- Add 1 mL of serum, plasma, or urine to a glass extraction tube

- Add 100 μL of internal standard solution (barbital at 10 μg/mL)

- Add 2 mL of phosphate buffer (0.1 M, pH 6.8)

- Add 5 mL of methylene chloride

- Rotate for 15 minutes

- Centrifuge at 3000 × g for 5 minutes

- Transfer organic layer to a clean tube

- Evaporate to dryness under nitrogen at 40°C

Derivatization:

- Reconstitute dry extract in 50 μL of trimethylanilinium hydroxide (TMAH) in methanol

- Add 50 μL of ethyl acetate

- Vortex for 30 seconds

- Inject 1-2 μL into the GC-MS system

GC-MS Instrument Conditions

Table 4: Optimized GC-MS Conditions for Barbiturate Analysis

| Parameter | Specification | Alternative Options |

|---|---|---|

| GC System | Agilent 6890/7890 | Shimadzu, Thermo Scientific |

| Mass Spectrometer | Single Quadrupole MSD | Triple Quadrupole for MS/MS |

| Injector | Split/Splitless (250°C) | PTV Injector |

| Injection Mode | Splittless (1 min) | Split (for higher concentrations) |

| Derivatization | On-column flash methylation with TMAH | MSTFA, BSTFA+TMCS |

| Carrier Gas | Helium, 1.0 mL/min constant flow | Hydrogen as alternative |

| Analytical Column | HP-5MS (30 m × 0.25 mm × 0.25 μm) | DB-5MS, Rxi-5Sil MS |

| Oven Program | 100°C (1 min), 25°C/min to 280°C (5 min) | Method-specific optimization |

| Transfer Line | 280°C | 250-300°C range |

| Ionization Mode | Electron Impact (70 eV) | Not applicable |

| Ion Source Temp | 230°C | 200-250°C range |

| Solvent Delay | 3 minutes | Method-dependent |

| Detection Mode | Selective Ion Monitoring (SIM) | Full Scan for qualitative |

Target Ions for SIM Detection

- This compound: Monitor characteristic ions (to be established during validation)

- Phenobarbital: 232, 117, 146

- Pentobarbital: 156, 141, 157

- Secobarbital: 168, 167, 195

- Amobarbital: 156, 141, 157

- Butalbital: 168, 167, 139

- Barbital (IS): 169, 141, 156

The GC-MS method provides robust performance for barbiturate analysis with detection limits approximately 1 μg/mL, making it suitable for therapeutic drug monitoring where typical concentrations fall within the 10-40 μg/mL range [3]. The flash methylation derivatization with TMAH enhances volatility and improves chromatographic performance, while the SIM mode provides sufficient specificity for most clinical and forensic applications.

Figure 2: GC-MS Analytical Workflow. The process involves sample extraction, derivatization via flash methylation, gas chromatographic separation, electron impact ionization, and mass spectrometric detection using selective ion monitoring (SIM).

Method Validation

Validation Parameters

Analytical methods for this compound quantification must undergo comprehensive validation to ensure reliability, accuracy, and reproducibility. The following parameters should be established following regulatory guidelines [2] [6]:

Table 5: Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria | Experimental Approach |

|---|---|---|

| Linearity | R² ≥ 0.99 | Minimum of 6 concentration levels across expected range |

| Accuracy | 85-115% of nominal value | Quality controls at LLOQ, low, medium, high concentrations |

| Precision | Intra-day & inter-day CV < 15% (<20% at LLOQ) | Replicate analyses (n ≥ 6) at multiple concentrations |

| Limit of Detection (LOD) | Signal-to-noise ≥ 3:1 | Successive dilution until S/N criteria met |

| Lower Limit of Quantification (LLOQ) | Accuracy 80-120%, CV < 20% | Lowest standard with acceptable accuracy and precision |

| Selectivity/Specificity | No interference >20% of LLOQ | Analysis of blank matrix from at least 6 sources |

| Extraction Recovery | Consistent and reproducible | Comparison of extracted samples to unextracted standards |

| Matrix Effects | Matrix factor CV < 15% | Post-column infusion or post-extraction addition |

| Stability | Within 15% of nominal value | Bench-top, processed sample, freeze-thaw, long-term |

Reference Values

For context in method application, the therapeutic reference interval for phenobarbital in canine epilepsy treatment is 15-45 μg/mL, with concentrations >35 μg/mL potentially increasing hepatotoxicity risk [5]. In human clinical applications, therapeutic ranges vary significantly between specific barbiturates and indications, necessitating method validation across appropriate concentration ranges.

Applications and Case Studies

The analytical methods described herein support diverse applications in pharmaceutical research, clinical medicine, and forensic science:

Therapeutic Drug Monitoring

Barbiturates exhibit narrow therapeutic windows, necessitating precise concentration monitoring to balance efficacy and toxicity. For example, phenobarbital monitoring is essential for epilepsy treatment to maintain concentrations within the 15-45 μg/mL therapeutic range while avoiding toxicity associated with elevated levels [5]. A recent comparison of quantification methods demonstrated that FDA-approved immunoassay analyzers show excellent agreement with HPLC (Lin concordance correlation coefficient of 0.96), supporting their use in clinical settings where rapid turnaround is essential [5] [8].

Forensic and Toxicological Analysis

Barbiturate quantification in biological specimens is frequently required in postmortem investigations and impairment cases. The FM-LPME/LC-MS method has been successfully applied to analyze barbiturates in whole blood, urine, and liver tissue, with detection limits of 1.5-3.1 ng/mL in blood, 0.6-3.6 ng/mL in urine, and 5.2-10.0 ng/g in liver tissue [6]. This sensitivity enables detection even at sub-therapeutic concentrations, supporting comprehensive toxicological interpretation.

Pharmacokinetic Studies

Advanced analytical methods enable detailed pharmacokinetic characterization of barbiturate compounds. LC-MS/MS methods with LLOQs of 0.2 ng/mL facilitate precise quantification throughout the elimination phase, supporting accurate calculation of key parameters including half-life, clearance, and volume of distribution [1]. The minimal sample volume requirements of these methods (≤100 μL) further enhance their utility in serial sampling studies.

Troubleshooting Guide

Common Issues and Solutions

- Poor Recovery in FM-LPME: Ensure proper membrane impregnation with organic solvent and verify pH of donor (acidic) and acceptor (basic) phases

- Peak Tailing in LC-MS: Freshly prepare mobile phases, check column performance, and consider adding ammonium salts (e.g., 2-10 mM acetate or formate)

- Insufficient Sensitivity: Optimize ionization parameters, increase injection volume (if possible), or employ more extensive sample concentration

- Carryover: Implement thorough needle wash procedures and consider increasing wash solvent strength

- Retention Time Shifts: Maintain consistent mobile phase preparation and column temperature control

Conclusion

The analytical methods detailed in this application note provide robust approaches for this compound quantification across diverse matrices and applications. The selection between LC-MS/MS and GC-MS methodologies should be guided by specific requirements regarding sensitivity, specificity, available instrumentation, and sample throughput. The integration of advanced microextraction techniques such as FM-LPME significantly enhances sample cleanup and analyte enrichment while minimizing environmental impact through reduced organic solvent consumption.

Recent comparative studies demonstrate that GC-MS/MS offers particular advantages for simultaneous analysis of barbiturates with commonly co-administered drugs, while LC-MS/MS provides superior sensitivity for applications requiring ultratrace detection. Proper method validation following established guidelines remains essential for generating reliable, reproducible data suitable for regulatory submissions, clinical decision-making, and forensic applications.

References

- 1. Pharmacokinetic Analysis [bio-protocol.org]

- 2. Evaluating the detection of barbiturates in dried blood spots [sciencedirect.com]

- 3. Quantitation of amobarbital, butalbital, pentobarbital, ... [pubmed.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatographic analysis of ... [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of 3 methods of quantification of phenobarbital ... [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Barbiturates in Biological Specimens by Flat ... [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Barbiturates in Biological Specimens by ... [mdpi.com]

- 8. Comparison of 3 methods of quantification of phenobarbital ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for the Therapeutic Drug Monitoring of Phenobarbital

Introduction and Clinical Relevance

Phenobarbital is a barbiturate that has been a cornerstone in the management of epilepsy for decades, serving as a first-line option for various seizure types, especially in resource-limited settings due to its cost-effectiveness and proven efficacy [1]. Its mechanism of action primarily involves enhancing the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By positively modulating GABA-A receptors, phenobarbital prolongs inhibitory postsynaptic potentials, leading to sedative and anticonvulsant effects [2]. Beyond its primary use in seizure management, phenobarbital sees application in intensive care units for sedation and in veterinary medicine for seizure control in animals [1].

The necessity for Therapeutic Drug Monitoring (TDM) of phenobarbital arises from its narrow therapeutic index, meaning the difference between a therapeutic and a toxic dose is small [3]. Furthermore, the drug exhibits significant pharmacokinetic variability among individuals, influenced by factors such as age, body weight, co-medications, and organ function [3]. Without careful monitoring, sub-therapeutic concentrations can lead to breakthrough seizures, while supratherapeutic concentrations can cause significant adverse effects, including sedation, cognitive impairment, and respiratory depression [2]. The goals of TDM are therefore to optimize clinical efficacy, minimize toxicity, and assess patient adherence to the prescribed regimen [4].

Key Pharmacokinetic Parameters and Therapeutic Ranges

A solid understanding of phenobarbital's pharmacokinetic profile is fundamental to interpreting TDM results accurately and making appropriate dosing adjustments. The drug displays predictable, first-order elimination kinetics within the therapeutic range.

Table 1: Key Pharmacokinetic Parameters of Phenobarbital in Different Populations

| Parameter | Adults | Neonates & Infants | Key Influencing Factors |

|---|---|---|---|

| Bioavailability | ~95% (range 81-111.9%) [5] | Assumed to be high | Formulation, gastrointestinal function |

| Protein Binding | ~50% [2] | Not well characterized | Serum albumin levels, uremia |

| Volume of Distribution (Vd) | 0.60 L/kg [5] | Highly variable; weight-dependent [6] | Body weight, body surface area, hydration status |

| Elimination Half-Life | 50 - 160 hours [2] | Shorter than in adults (e.g., 30-70 hrs) [2] | Age, enzyme induction (autoinduction), renal function |

| Total Body Clearance (CL) | 0.0034 - 0.0104 L/h/kg [3] | Increases with body weight and age [6] | Gestational age (in neonates), drug interactions, genetics |

| Fraction Excreted Unchanged | 20 - 40% [2] | Similar to adults | Urinary pH (enhanced in alkaline urine) |

Table 2: Phenobarbital Therapeutic and Toxic Ranges

| Matrix | Therapeutic Range | Potentially Toxic Range | Comments |

|---|

| Serum/Plasma | 50 - 130 μmol/L (≈ 10 - 30 mg/L) [6] [2] | > 150 μmol/L (≈ > 35 mg/L) | For neonatal seizures, 10-30 mg/L is effective [6]. Individual patient tolerance varies. | | Saliva | Correlates with free fraction | > Correlated free fraction | Monitoring salivary concentrations is possible for some AEDs, but is less common for phenobarbital [4]. |

Analytical Methodologies

The accurate quantification of phenobarbital concentrations in biological specimens is critical for TDM. Several robust analytical techniques are employed in clinical and research laboratories.

Sample Preparation: Flat Membrane-Based Liquid-Phase Microextraction (FM-LPME)

For complex biological matrices, advanced sample cleanup is essential. FM-LPME is a "green" extraction technique that offers high purification efficiency and minimal solvent use [7].

- Principle: Analytes are extracted from a donor phase (the sample), through a supported liquid membrane (SLM) impregnated with an organic solvent, and into an acceptor phase.

- Optimized Protocol for Barbiturates [7]:

- Supported Liquid Membrane (SLM): Impregnate a flat porous membrane with 2-nonanone.

- Donor Phase: Acidify the biological sample (whole blood, urine, tissue homogenate) with 10 mM hydrochloric acid (HCl) to ensure analytes are in a neutral, extractable form.

- Acceptor Phase: Use a basic solution, such as trisodium phosphate at pH 12, to ionize the analytes and trap them in the acceptor compartment.

- Extraction: Perform the extraction with vigorous stirring (e.g., 1000 rpm) for a defined period to reach equilibrium.

- Advantages: This method provides excellent sample cleanup, high extraction recovery, and low solvent consumption, making it ideal for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) [7].

Instrumental Analysis

- Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for specificity and sensitivity. It is particularly suitable for multiplexed assays that can simultaneously quantify phenobarbital and other anticonvulsants or metabolites. The LOD for phenobarbital in whole blood using FM-LPME/LC-MS can be as low as 1.5-3.1 ng/mL [7].

- Immunoassays: Automated immunoassays (e.g., EMIT) are widely used in clinical laboratories due to their high throughput and ease of use. Furthermore, non-instrumented quantitative tests (e.g., the AccuLevel test) based on enzyme channeling and immunochromatography are available. These tests can provide quantitative results from a drop of whole blood in about 20 minutes, which can be useful in point-of-care or resource-limited settings [8].

- Chromatographic Methods (HPLC/GC): High-performance liquid chromatography (HPLC) and gas chromatography (GC), often with mass spectrometric detection, are reference methods offering high accuracy and the ability to analyze multiple drugs simultaneously.

TDM Protocol and Workflow

A standardized workflow ensures consistent and clinically actionable TDM results. The following diagram outlines the critical steps in the phenobarbital TDM process, from sample collection to clinical intervention.

Critical Protocol Steps

- Timing of Sample Collection: The most critical sample for TDM is a trough sample, drawn immediately before the next dose. This ensures measurement at steady-state concentration and allows for consistent interpretation against the therapeutic range [4].

- Achieving Steady State: Due to its long half-life, phenobarbital takes approximately 5 to 7 times the half-life (up to 3-4 weeks in adults) to reach steady state. Dosage adjustments should only be made after confirming a steady-state concentration.

- Data Integration and Clinical Decision: The measured concentration must be interpreted in the full clinical context, including:

- The patient's seizure control or emergence of adverse effects.

- Patient-specific factors (age, weight, organ function).

- Potential drug-drug interactions (e.g., with other enzyme-inducing AEDs).

Population Pharmacokinetics and Covariate Analysis

Population pharmacokinetic (PopPK) modeling using nonlinear mixed-effects approaches is a powerful tool to quantify and explain the variability in phenobarbital pharmacokinetics. A systematic review of PopPK models identified key covariates that significantly impact dosing requirements [3].

- Body Size: Total body weight (TBW) is a major determinant of both clearance (CL) and volume of distribution (Vd). Dosing is often based on mg/kg, especially in children [6].

- Age: Clearance is generally higher in infants and children compared to adults, necessitating higher mg/kg doses. In neonates, gestational age and postnatal age are critical covariates [3] [6].

- Comedications: Concomitant use of enzyme-inducing antiepileptic drugs (e.g., carbamazepine, phenytoin) can increase the clearance of phenobarbital, potentially requiring dose adjustments [3].

- Genetics: Polymorphisms in cytochrome P450 genes (e.g., CYP2C19) have been shown to influence phenobarbital clearance in some populations [3].

The application of these PopPK models with Bayesian forecasting can enable precise, individualized dosing to achieve target drug concentrations from the outset of therapy.

Conclusion

Therapeutic Drug Monitoring for phenobarbital remains an indispensable component of clinical practice, providing an objective basis for optimizing antiepileptic therapy. The successful implementation of phenobarbital TDM relies on a multidisciplinary approach that integrates robust analytical methodologies, a deep understanding of population pharmacokinetics, and careful clinical correlation. As personalized medicine evolves, the use of advanced modeling approaches and point-of-care testing technologies will further enhance our ability to tailor phenobarbital therapy for individual patients, maximizing efficacy while minimizing the risk of adverse drug reactions.

References

- 1. Phenobarbital in the Real World: 5 Uses You'll Actually ... [linkedin.com]

- 2. Phenobarbital - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Pharmacokinetic variability of phenobarbital: a systematic ... [link.springer.com]

- 4. Therapeutic Drug Monitoring of the Newer Anti-Epilepsy ... [mdpi.com]

- 5. Phenobarbital pharmacokinetics and bioavailability in adults [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of phenobarbital in neonates [sciencedirect.com]

- 7. Determination of Barbiturates in Biological Specimens by Flat ... [pmc.ncbi.nlm.nih.gov]

- 8. Phenobarbital monitoring in whole blood with a ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Population Pharmacokinetic Modeling of Phenobarbital

Introduction and Drug Background

Phenobarbital, a first-generation barbiturate, has maintained clinical relevance for over a century as an effective antiepileptic drug, particularly in vulnerable populations such as neonates and pediatric patients. Despite the introduction of newer antiepileptic medications, phenobarbital remains a first-line treatment for neonatal seizures due to its established efficacy, favorable safety profile, and low cost. The drug exerts its therapeutic effect through potent enhancement of GABAergic inhibition by binding to GABA-A receptor subunits and prolonging the opening duration of chloride channels, resulting in neuronal hyperpolarization and reduced excitability. This mechanism underlies its efficacy in managing various seizure types, including status epilepticus and seizure prevention in high-risk populations [1].

The population pharmacokinetic (PopPK) approach has become increasingly valuable for optimizing phenobarbital therapy due to the drug's narrow therapeutic index (typically 10-40 μg/mL) and substantial interindividual variability in drug disposition. Phenobarbital exhibits linear pharmacokinetics with complete absorption following oral administration and primarily hepatic metabolism via cytochrome P450 enzymes (mainly CYP2C9, with minor contributions from CYP2C19 and CYP2E1), with approximately 25-50% excreted unchanged in urine [1] [2]. The significant variability in drug exposure between individuals necessitates therapeutic drug monitoring (TDM) in clinical practice, making it an ideal candidate for PopPK modeling to identify sources of variability and enable more precise dosing strategies [3] [2].

Theoretical Foundations of Population Pharmacokinetics

Population pharmacokinetics represents a fundamental framework for understanding drug disposition characteristics at the population level while quantifying and explaining variability between individuals. This approach uses nonlinear mixed-effects (NLME) models to simultaneously analyze data from all individuals in a study population, characterizing typical parameter values (fixed effects), between-subject variability (random effects), and residual unexplained variability [4]. The "nonlinear" aspect refers to the fact that the dependent variable (e.g., drug concentration) is nonlinearly related to the model parameters and independent variables, while "mixed-effects" denotes the combination of fixed effects (parameters that do not vary across individuals) and random effects (parameters that vary across individuals) in the model structure [4].

The PopPK modeling framework comprises five essential components: (1) the structural model, which describes the typical concentration-time course in the population using mathematical equations representing physiological or empirical processes; (2) the statistical model, which accounts for random variability in concentrations through between-subject, between-occasion, and residual variability components; (3) the covariate model, which explains variability through relationships between parameters and measurable patient characteristics; (4) the estimation method, which determines model parameters that best describe the observed data; and (5) the validation procedures, which assess model adequacy and predictive performance [4]. This integrated approach allows for the analysis of sparse data collections (few observations per subject) that are typical of clinical practice, unlike traditional pharmacokinetic analyses that require rich sampling schemes [4].

Table 1: Key Components of Population Pharmacokinetic Models

| Component | Description | Examples |

|---|---|---|

| Structural Model | Mathematical representation of drug disposition | One-compartment, two-compartment, three-compartment models |

| Statistical Model | Quantification of random variability | Between-subject variability, residual unexplained variability |

| Covariate Model | Relationships between parameters and patient factors | Body weight, age, renal function, genetic polymorphisms |

| Estimation Method | Algorithm for parameter estimation | FOCE, LAPLACE, SAEM, Bayesian estimation |

| Validation Approach | Assessment of model performance | Goodness-of-fit plots, visual predictive checks, bootstrap analysis |

Data Requirements and Preparation

Data Collection and Structure

High-quality data forms the foundation of any robust PopPK analysis. The dataset should include drug concentration measurements, dosing records, and sampling times for each individual, along with potentially influential patient covariates. For phenobarbital PopPK modeling, essential data elements include: (1) concentration measurements (serum or plasma levels); (2) dosing information (dose amount, route, frequency, and timing); (3) sampling times relative to last dose; and (4) covariate data including body weight, age (postnatal and gestational for neonates), renal and hepatic function indicators, concomitant medications, and genetic factors when available [4] [2]. The data structure should follow a standardized format with each row representing an observation or dosing record and columns for key variables including subject identification, time, dose amount, concentration measurement, and covariate values.

Data quality assessment is a critical preliminary step that involves checking for inconsistencies, improbable values, and recording errors. Graphical exploration of the data before modeling can identify potential problems and inform model structure decisions [4]. Particular attention should be paid to the handling of missing data and below quantification limit (BQL) concentrations. For BQL data, simple imputation methods such as setting values to zero or LLOQ/2 have been shown to be inaccurate; more appropriate approaches include maximum likelihood-based methods that properly account for censored observations [4].

Covariate Analysis and Selection

Covariate analysis aims to identify patient factors that systematically explain variability in pharmacokinetic parameters, thereby improving model predictive performance and enabling individualized dosing. For phenobarbital, the most consistently significant covariates include body weight, age (both postnatal and gestational in neonates), and concomitant medications that induce or inhibit metabolic enzymes [2]. The covariate selection process typically begins with graphical exploration of empirical parameter estimates versus potential covariates, followed by formal testing through stepwise addition of covariate-parameter relationships to the base model.

Continuous covariates such as body weight are typically incorporated using a power model with median centering:

where CL/Fi is the individual clearance estimate, CL/Fpop is the population clearance, WTi is individual body weight, WTmedian is the median population weight, and βWT is the estimated influence of weight on clearance [5]. Categorical covariates such as sex or concomitant medication use can be implemented using an exponential model:

where SEXi is coded as 1 for males and 0 for females and βSEX represents the fractional change in clearance for males compared to females [5]. The statistical significance of covariate relationships is typically assessed using the likelihood ratio test (for nested models), with a reduction in objective function value of >3.84 (χ² distribution, p<0.05, 1 degree of freedom) considered significant, though clinical relevance should also be considered alongside statistical significance [4].

Model Implementation and Evaluation

Software Tools and Estimation Methods

Several specialized software packages are available for PopPK analysis, each with distinct estimation algorithms and user interfaces. Popular options include NONMEM, Monolix, Phoenix NLME, and specialized toolboxes within MATLAB and R. Selection criteria should consider the user base in your organization, technical support availability, regulatory acceptance, and the specific estimation methods offered [4]. For practical implementation, most pharmacometricians develop proficiency in one or two primary platforms while maintaining awareness of alternative tools for specific applications.

The estimation process aims to find parameter values that maximize the likelihood of observing the collected data. For PopPK models, calculation of the likelihood is complex because predicted concentrations depend on both the difference between individual and population parameters and the difference between observed and predicted concentrations [4]. Various approximation methods have been developed, including First Order Conditional Estimation (FOCE), LAPLACE approximation, and Stochastic Approximation Expectation-Maximization (SAEM). The original First Order method can generate biased estimates of random effects and is generally not recommended for final analyses [4]. The SAEM algorithm implemented in Monolix has gained popularity for its robustness and reliability, particularly for complex models, though it may require more computational time than traditional methods [5].

Model Evaluation and Validation

Comprehensive model evaluation employs multiple diagnostic techniques to assess model adequacy and predictive performance. Goodness-of-fit plots provide essential visual assessments, including: (1) observed versus population-predicted concentrations; (2) observed versus individual-predicted concentrations; (3) conditional weighted residuals versus time; and (4) conditional weighted residuals versus predicted concentrations [6] [5]. These plots should show random scatter around the line of unity for prediction plots and around zero for residual plots, indicating that the model adequately describes the data without systematic bias.

Simulation-based diagnostics provide additional validation, with visual predictive checks (VPC) being particularly informative. For VPC, the model is used to simulate multiple replicate datasets, and the distribution of simulated concentrations is compared to the observed data across the time course [5]. For sparse data, prediction-corrected VPC (pcVPC) is preferred as it accounts for variability in dosing regimens and sampling times across individuals [5]. Numerical metrics such as mean error (ME) for bias and root mean square error (RMSE) for precision provide quantitative assessments of model performance, with values close to zero for ME and minimal RMSE indicating good predictive ability [5].

Table 2: Model Evaluation Techniques and Acceptance Criteria

| Evaluation Method | Purpose | Acceptance Criteria |

|---|---|---|

| Goodness-of-Fit Plots | Assess agreement between predictions and observations | Random scatter around line of unity or zero line |

| Visual Predictive Check | Evaluate model predictive performance | 90% of observed data points fall within 95% prediction interval |

| Bootstrap Analysis | Assess parameter precision | Relative standard error <30-50% for fixed effects, <40% for random effects |

| Condition Number | Detect overparameterization | Value <1000 indicates stable estimation |

| Normalized Prediction Distribution Errors | Evaluate model adequacy | Uniform distribution with mean 0 and variance 1 |

Case Study: Population PK of Phenobarbital in Neonates

Study Design and Model Development

A representative PopPK analysis of phenobarbital in neonates exemplifies the practical application of these methodologies [6]. This study included 59 preterm infants receiving phenobarbital for seizure prevention during the first 16 days after birth, with each individual receiving an initial intravenous bolus dose followed by one or more sustaining doses. A total of 155 concentration measurements were obtained (1-6 per individual) at times other than dose administration as part of routine monitoring, along with recorded infant weights and APGAR scores as potential covariates [6]. The data were structured as a groupedData object with ID as the grouping variable and TIME as the independent variable, facilitating subsequent modeling procedures.

The structural model was specified as a one-compartment model with bolus dose administration and linear clearance elimination, parameterized in terms of volume of distribution (V) and clearance (CL). The parameters were estimated on the log scale to ensure normal distribution of the random effects, with the model defined as:

where θ represents fixed effects and η represents random effects for each individual i [6]. Parameter estimation was performed using the nlmefit function in MATLAB with slightly loosened tolerances (TolFun=1e-3, TolX=1e-3) to speed up convergence, demonstrating the practical consideration of balancing computational efficiency with estimation precision [6].

Covariate Model and Parameter Estimates

Following development of the base structural model, covariate analysis revealed significant relationships between both volume and clearance with body weight, leading to an extended model:

The final parameter estimates demonstrated adequate precision, with the fixed effects for volume (θV) and clearance (θCL) having standard errors of 0.061 and 0.080, respectively, indicating reliable estimation [6]. The estimated covariance matrix of random effects showed moderate between-subject variability with values of 0.203 for volume and 0.193 for clearance [6]. This model successfully characterized the population pharmacokinetics of phenobarbital in neonates and identified body weight as a key covariate for explaining variability in drug disposition.

Table 3: Typical Population Parameter Estimates for Phenobarbital in Various Populations

| Population | Clearance (L/h/kg) | Volume (L/kg) | Significant Covariates | Reference |

|---|---|---|---|---|

| Neonates | 0.0034-0.0104 | 0.37-1.21 | Body weight, gestational age, postnatal age | [3] |

| Neonates (with asphyxia) | 0.0021-0.0076 | 0.48-1.56 | Body weight, asphyxia, therapeutic hypothermia | [2] |

| Dogs | - | - | Body weight, age, autoinduction | [5] |

| Adults | 0.003-0.007 | 0.5-0.7 | Body weight, concomitant medications, genetic polymorphisms | [1] |

Protocol Application and Implementation

Step-by-Step Modeling Protocol

Data Preparation and Exploration

- Compile dataset with required variables: ID, TIME, DOSE, CONC, and covariates

- Perform quality checks for implausible values and inconsistencies

- Create exploratory plots: concentration-time profiles, covariate distributions

- Convert data to appropriate format for modeling software (e.g., groupedData for MATLAB)

Base Model Development

- Select initial structural model (typically one-compartment for phenobarbital)

- Define parameter estimation framework (log-transformed normally distributed parameters)

- Specify statistical model for interindividual and residual variability

- Estimate base model parameters and assess goodness-of-fit

Covariate Model Building

- Plot empirical Bayes estimates versus potential covariates

- Implement stepwise forward addition of covariate relationships

- Use likelihood ratio test (ΔOFV >3.84, p<0.05) for statistical significance

- Perform backward elimination to confirm retained relationships (ΔOFV >6.63, p<0.01)

Model Evaluation

- Generate comprehensive goodness-of-fit plots

- Perform visual predictive check with 1000 simulations

- Conduct bootstrap analysis to assess parameter precision

- Evaluate condition number to detect overparameterization

Model Application

- Simulate alternative dosing regimens for target attainment

- Develop model-informed dosing recommendations

- Implement Bayesian forecasting for individualized dosing

Experimental Workflow Visualization

The following Graphviz diagram illustrates the comprehensive workflow for population pharmacokinetic modeling of phenobarbital:

This workflow emphasizes the iterative nature of model development, where evaluation results may necessitate returning to earlier stages for model refinement. The process begins with comprehensive data preparation, progresses through structured model development with covariate testing, proceeds to rigorous internal and external validation, and culminates in practical application through simulation and Bayesian forecasting for clinical implementation.

Covariate Analysis Methodology

The following Graphviz diagram details the structured approach for covariate analysis in phenobarbital PopPK modeling:

This systematic approach to covariate analysis ensures that only statistically significant and clinically relevant covariate relationships are retained in the final model, balancing model complexity with explanatory power. The process begins with establishing a appropriate base model without covariates, followed by graphical screening of potential relationships using empirical Bayes estimates, formal statistical testing through forward addition, and confirmation through backward elimination to produce a parsimonious final model.

Conclusion

Population pharmacokinetic modeling represents a powerful methodology for optimizing phenobarbital therapy across diverse patient populations. Through structured model development, comprehensive evaluation, and appropriate application, PopPK approaches can identify significant sources of variability and enable model-informed precision dosing that maximizes therapeutic efficacy while minimizing toxicity risks. The protocols and application notes presented here provide researchers and clinicians with practical guidance for implementing these techniques in both research and clinical settings, ultimately contributing to improved patient outcomes through individualized dosing strategies based on specific patient characteristics.

References

- 1. Phenobarbital - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. What Is the Best Predictor of Phenobarbital ... [pmc.ncbi.nlm.nih.gov]

- 3. a systematic review of population pharmacokinetic analysis [pubmed.ncbi.nlm.nih.gov]

- 4. Basic Concepts in Population , Simulation, and... Modeling [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacometrics modeling and simulation to assist ... [frontiersin.org]

- 6. the Model Pharmacokinetics of Phenobarbital in Neonates... Population [mathworks.com]

Modern Frameworks for Dose Optimization in Drug Development

The traditional approach to dose-finding in oncology, the "3+3" design, is often poorly suited for modern targeted therapies, frequently leading to suboptimal dosing where nearly 50% of patients in late-stage trials require dose reductions due to toxicities [1]. In response, regulatory bodies and the research community are championing new strategies.

A central initiative in this reform is the U.S. FDA's Project Optimus, which encourages a shift from identifying the Maximum Tolerated Dose (MTD) towards selecting a dose that maximizes both safety and efficacy [1]. The framework below outlines the core components of a modern, fit-for-purpose dose optimization strategy.

Diagram Title: Modern Dose Optimization Workflow

Experimental Protocols for Dose Optimization

Designing the First-in-Human (FIH) Trial

The primary goal of the FIH trial is to identify a range of safe doses for further exploration, moving beyond the traditional 3+3 design [1].

- Dose Selection: The starting dose should be determined using the Minimal Anticipated Biological Effect Level (MABEL) approach, especially for highly targeted biologics. This involves sophisticated mathematical modeling that considers factors like receptor occupancy rates in humans versus animal models, rather than simple allometric scaling based on weight [1].

- Dose Escalation: Employ model-informed designs such as the Continuous Reassessment Method (CRM) or other Bayesian logistic models. These designs use all available data from prior cohorts to inform dose escalation for the next cohort, leading to more precise identification of the therapeutic window. They can also incorporate efficacy measures and manage late-onset toxicities more effectively than algorithmic approaches [1].

- Backfill Cohorts: Once a dose is deemed safe, "backfill" additional patients at lower, previously cleared dose levels. This enriches the dataset on safety, pharmacokinetics (PK), and preliminary pharmacodynamics (PD) at doses that may be more relevant for long-term treatment [1].

Dose Selection for Proof-of-Concept (POC)

This stage aims to select the optimal dose(s) to advance to registrational trials by directly comparing multiple doses [1].

- Trial Design: A randomized comparison of at least two dose levels (e.g., the MTD and a lower dose) is recommended. The sample size must be sufficient to reliably detect a clinically meaningful difference in efficacy. As shown in the table below, achieving reliable selection often requires around 100 patients per arm [2].

- Endpoint Selection: The primary endpoint should be a clinical activity measure, such as Objective Response Rate (ORR) or Progression-Free Survival (PFS). Biomarkers (e.g., changes in circulating tumor DNA, ctDNA) can be incorporated as secondary or exploratory endpoints to provide early signals of biological activity, even if they are not fully validated [1].

- Data Integration for Decision-Making: Use a Clinical Utility Index (CUI) framework. A CUI provides a quantitative method to integrate multiple data types (efficacy, safety, PK/PD) into a single score for each dose, facilitating a collaborative and data-driven final selection [1].

Final Dosage Decision for Registrational Trials

The final dose decision is supported by sophisticated modeling of larger datasets to ensure the recommended dose provides the best benefit-risk profile for the intended population [1].

- Quantitative Modeling:

- Population PK/PD Modeling: Understand the sources and correlates of variability in drug exposure and its relationship to both desired and adverse effects.

- Exposure-Response (E-R) Analysis: Characterize the relationship between drug exposure (e.g., AUC, C~min~) and key efficacy and safety endpoints. This model can simulate outcomes for doses not directly tested in trials [1].

- Advanced Trial Designs: Consider seamless adaptive designs that combine Phases II and III. In such a design, patients are initially randomized to multiple doses or a dose versus control. Based on pre-specified interim analyses, the trial can adapt by dropping inferior doses and continuing only with the most promising one(s), making the development process more efficient [1] [2].

Quantitative Data for Dose Selection

The following table, inspired by data from the search results, illustrates why adequate sample sizes are critical for reliable dose selection in randomized POC trials [2].

Table 1: Probability of Correctly Selecting the Lower Dose in a Randomized POC Trial

| Sample Size per Arm | Low Dose ORR=20% (Inferior) | Low Dose ORR=35% (Acceptable) | Low Dose ORR=40% (Equivalent) |

|---|---|---|---|

| 20 | 90% | 35% | 46% |

| 30 | 90% | 50% | 65% |

| 50 | 90% | 60% | 77% |

| 100 | 90% | 83% | 95% |

Assumptions: High-dose ORR is 40%. Selection rule: Lower dose is chosen if the one-sided lower 90% confidence limit for the difference in ORR is > -20%. ORR: Objective Response Rate. Adapted from [2].

The table shows that with smaller sample sizes (e.g., 30 per arm), there is a high risk of incorrectly selecting a less effective lower dose (ORR=35%) or failing to identify a similarly effective one (ORR=40%). Sample sizes of around 100 per arm are often needed for reliable decision-making [2].

Visualization of Dose-Response Concepts

A thorough understanding of dose-response relationships is fundamental to dose optimization. The following diagram illustrates key parameters derived from a dose-response curve.

Diagram Title: Key Parameters of a Dose-Response Curve

This curve visually represents critical parameters [3] [4] [5]:

- Potency: Represented by the EC₅₀, the concentration that produces 50% of the maximal effect. A lower EC₅₀ indicates greater potency.

- Efficacy: Represented by Eₘₐₓ, the maximum achievable response, regardless of dose.

- Slope: Reflects the steepness of the curve. A steeper slope means a small increase in dose causes a large increase in effect, which can indicate a narrower therapeutic window.

Critical Considerations for Implementation

- Fit-for-Purpose Approach: There is no one-size-fits-all strategy. The optimal approach depends on the drug's mechanism of action, the disease context, and the available biomarkers [1].

- Timing of Dose Optimization: While there is a push to optimize doses earlier, conducting large dose-finding studies before efficacy is established can expose many patients to ineffective therapies. An alternative is to integrate dose optimization into or after the Phase III trial [2].

- Combination Therapies: Most dose optimization methods are designed for single agents. Dosing drugs in combination introduces additional complexity that requires careful planning and novel methodologies [1].

- Patient Input: Incorporating the patient's perspective on tolerability and convenience is increasingly recognized as vital for selecting a dose that supports long-term adherence in the real world [1].

I hope these detailed application notes provide a robust foundation for your work. Should you have a specific mechanism of action or molecular target for Probarbital, more tailored strategies could be developed.

References

- 1. Key Considerations for Improving Dosage Optimization in ... [aacr.org]

- 2. Dose optimization during drug development [pmc.ncbi.nlm.nih.gov]

- 3. - Dose - Clinical Pharmacology - Merck... Response Relationships [merckmanuals.com]

- 4. – Dose - Wikipedia response relationship [en.wikipedia.org]

- 5. : Definition, Curve & Examples Dose Response Relationship [vedantu.com]

Probarbital extraction and sample preparation

A Framework for Sample Preparation

Sample preparation is a critical first step to ensure accurate and reproducible analytical results. The core objectives are to extract the analyte from its matrix, remove interfering substances, and present it in a form compatible with your instrumentation, such as HPLC or LC-MS/MS [1] [2].

The workflow generally follows a series of standardized steps, as illustrated below:

Detailed Extraction Protocols

Here are two detailed protocols you can use as a starting point for developing your Probarbital extraction method.

Protocol 1: Protein Precipitation and Phospholipid Removal for Plasma/Serum

This method is ideal for biological fluids and is based on techniques described for preparing plasma samples for LC-MS/MS [3] [4].

Sample Volume: 100 µL of plasma or serum.

Materials:

- Microlute PLR plate or similar phospholipid removal plate.

- Collection plate (1.1 mL).

- Acetonitrile (ACN) with 1% formic acid (v/v).

- Aqueous formic acid (0.1% v/v).

Step-by-Step Procedure:

- Precipitate Protein: Transfer 100 µL of your sample to a well of the PLR plate. Add 300 µL of ACN with 1% formic acid. Use a pipette to mix the solution by aspirating and dispensing 5 times to ensure the protein is fully "crashed" out of solution [3].

- Elute: Apply positive pressure to the plate to elute the crashed solution into the collection plate. The flow rate should be approximately one drop per second [3].

- Dilute (Optional): To improve peak shape in the chromatogram, dilute the processed sample 1:10 with water containing 0.1% formic acid [3].

- The sample is now ready for LC-MS/MS analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) for Solid or Plant Material

If this compound is to be extracted from a solid matrix, this green extraction technique, optimized for compounds like trigonelline and chlorogenic acid, can be highly effective [5].

Sample Preparation: Dry and grind the material into a fine powder (< 700 µm) [5] [6].

Equipment: Ultrasonic processor with a probe (e.g., 20 kHz constant frequency) [5].

Optimized UAE Conditions (based on Box-Behnken design) [5]:

- Liquid-Solid Ratio: 22.22 mL/g

- Extraction Time: 7.65 min

- Solvent Concentration: 46.71% propylene glycol in water

- Duty Cycle: Sonication for 20s, followed by a 20s rest period [5]

Step-by-Step Procedure:

- Mix: Combine the powdered sample with the aqueous propylene glycol solvent in the recommended ratio.

- Extract: Immerse the ultrasonic probe 2 cm into the extraction medium and run the extraction under the optimized conditions [5].

- Separate: Centrifuge the resultant mixture at 2490xg for 15 minutes to separate the solid residue from the extract [5].

- The supernatant (extract) can be cleaned up further using d-SPE or analyzed directly.

Comparison of Extraction Techniques

The table below summarizes several common extraction techniques you might consider for different sample types.

| Technique | Principle | Best For | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) [7] [2] | Selective adsorption/desorption using a sorbent cartridge. | Purifying and concentrating analytes from complex liquid matrices. | High selectivity, effective clean-up, can be automated. | Can be more time-consuming; sorbent cost. |

| Ultrasound-Assisted Extraction (UAE) [8] [5] | Uses ultrasonic waves to disrupt cells and enhance mass transfer. | Extracting from solid or plant matrices. | Higher efficiency, lower energy, and shorter time vs. traditional methods. | Optimization of parameters (time, amplitude) is required. |

| QuEChERS (d-SPE) [7] | Quick, Easy, Cheap, Effective, Rugged, Safe. Dispersive SPE for clean-up. | Multi-residue analysis (e.g., pesticides) in food; general clean-up. | Very fast, minimal solvent use, high throughput. | May provide less specific clean-up than cartridge SPE. |

| Enzyme-Assisted Extraction (EAE) [8] [6] | Uses enzymes to break down cell walls and release bound compounds. | Hard-to-reach compounds within plant cell walls. | Mild conditions, high selectivity for target compounds. | Cost of enzymes, requires optimization of enzyme cocktail. |

Method Development and Validation Tips

Developing a robust method requires careful consideration of several factors:

- Understand Your Matrix: The sample matrix (e.g., plasma, plant, food) dictates the preparation approach. Complex matrices require more extensive clean-up to remove interferences like proteins, lipids, and salts [9] [2].

- Mitigate Matrix Effects: In LC-MS/MS, co-eluting compounds can cause ion suppression or enhancement. Techniques like phospholipid removal are highly effective in reducing this, leading to more robust and sensitive assays [3].

- Automate for Reproducibility: Automated workflows using liquid handling stations can significantly improve precision by reducing human error and ensuring uniform processing times, especially for multi-step protocols like protein digestion [4].

- Explore Modern Sorbents: Materials like Metal-Organic Frameworks (MOFs) are gaining traction in techniques like SPE and SPME due to their high surface area and tunable pore size, which can enhance extraction efficiency and selectivity [10].

Advanced Sorbent-Based Techniques

For particularly challenging separations or to achieve lower detection limits, consider these advanced approaches:

- Molecularly Imprinted Polymers (MIPs): These polymers are tailor-made to have specific cavities for your target analyte, offering very high selectivity. They are often used in SPE formats for the analysis of contaminants in food [7].

- Magnetic Solid-Phase Extraction (MSPE): This technique uses magnetic nanoparticles as sorbents. After extraction, the sorbent with the bound analyte is easily separated using a magnet, simplifying the process and eliminating the need for centrifugation or filtration [10].

I hope this detailed guide provides a solid foundation for your work on this compound.

References

- 1. Overview of Sample Preparation | LCGC International [chromatographyonline.com]

- 2. HPLC Method Development Steps [thermofisher.com]

- 3. Sample Preparation for Chromatographic Analysis [news-medical.net]

- 4. A highly-reproducible automated proteomics sample ... [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of ultrasound-assisted extraction of bioactive ... [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of Enzymatic Assisted Extraction of Bioactive ... [mdpi.com]

- 7. Application of Sorbent-Based Extraction Techniques in ... [mdpi.com]

- 8. The Sample Preparation Techniques and Their Application ... [pubmed.ncbi.nlm.nih.gov]

- 9. Protein Sample Preparation for Mass Spectrometry [thermofisher.com]

- 10. Overview of Liquid Sample Preparation Techniques for ... [pmc.ncbi.nlm.nih.gov]

Application Note: A Framework for Assessing Drug Stability in Biological Matrices

1. Introduction Ensuring the stability of drug compounds in biological samples from collection to analysis is a critical prerequisite for generating reliable data in bioanalysis [1]. Instability can lead to inaccurate concentration measurements, compromising pharmacokinetic and toxicokinetic studies. This document outlines a generalized, systematic approach to assess the stability of small molecule drugs, such as Probarbital, in biological samples, providing a framework that can be adapted with compound-specific parameters.

2. Fundamental Principles of Sample Stabilization The core challenge in maintaining sample integrity is mitigating post-sampling changes. As enzymatic activity and chemical degradation begin immediately after collection, rapid stabilization is essential to preserve the sample's in vivo state [2].

- Rapid Thermal Inactivation: One effective method is rapid and uniform thermal inactivation using systems like the Stabilizor. This technique denatures and permanently inactivates enzymes by exposing the sample to conductive heating, preventing proteolytic degradation and loss of post-translational modifications that occur during thawing or homogenization [2].

- Chemical Stabilization: The addition of preservatives or enzyme inhibitor cocktails is a common practice. However, the efficacy can be variable; for instance, some studies show that roughly half of phosphatase activity may remain despite the presence of inhibitors during extraction [2].

- Environmental Controls: Strict control of temperature, humidity, and light exposure throughout the sample's lifecycle is a fundamental requirement for managing stability [1].

3. Proposed Stability Study Design & Protocols A comprehensive stability assessment should evaluate the drug under conditions simulating all stages of sample handling.

Table 1: Key Stability Experiments and Conditions

| Experiment Objective | Protocol Summary | Key Parameters to Monitor |

|---|---|---|

| Bench-Top Stability | Spike analyte into biological matrix (e.g., plasma). Aliquot and keep at room temperature for 24 hours. Analyze samples at pre-defined intervals (e.g., 0, 1, 4, 8, 24h) [1]. | Analyte recovery (%) against a T=0 control. |

| Freeze-Thaw Stability | Spike analyte into matrix, freeze (e.g., -70°C), then completely thaw at room temperature. Repeat for 3-5 cycles. Analyze after each cycle. | Analyte recovery (%) after each cycle. |

| Long-Term Stability | Store spiked samples at the intended long-term storage temperature (e.g., -70°C). Analyze samples over weeks or months. | Analyte recovery over time; establish expiration period. |

| Forced Degradation | Subject the pure drug substance to stressed conditions (e.g., acidic/basic pH, heat, oxidative stress) to identify potential degradation products and pathways [3]. | Formation and characterization of degradation impurities. |

4. Analytical Workflow for Stability Assessment The stability of samples is typically assessed using Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. The integrity of the data is entirely dependent on the integrity of the samples from the moment of collection [1]. The following diagram illustrates the critical steps where stability must be ensured.

5. Critical Considerations for Method Development

- Optimization to Avoid Artifacts: LC-MS methods themselves can induce artifactual degradation if conditions like buffer composition, pH, and temperature are not optimized. Using appropriate reference standards is crucial for accurate characterization [3].

- Logistical Planning: For large, global clinical trials, communicating specific sample handling needs to all sites and central laboratories is logistically challenging but essential to maintain consistency and sample quality [1].

- Defining Critical Quality Attributes: Any identified degradation impurities that significantly impact drug potency or safety should be classified as Critical Quality Attributes (CQAs) and monitored throughout production, purification, and storage [3].

6. Conclusion While compound-specific data is ideal, a rigorous stability study based on established principles of sample stabilization is fundamental for any bioanalytical program. By implementing a systematic framework that includes rapid stabilization, comprehensive stability testing, and a controlled LC-MS workflow, researchers can ensure the generation of reliable and accurate data for drugs like this compound.

References

Application Note: Validation of a Competitive Immunoassay for Propranolol

1. Introduction Biomarkers and low-abundance drug molecules, such as the beta-blocker propranolol, are frequently measured using immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA). The reliability of these measurements is paramount in both clinical research and drug development. Method validation provides the objective evidence that an analytical procedure is suitable for its intended use, ensuring that data is reliable and reproducible [1]. This document outlines a standardized protocol for the validation of a competitive immunoassay for the quantification of propranolol, based on established guidelines and previous analytical methods for the drug [2] [3].

2. Experimental Protocol

2.1. Reagents and Materials

- Coating Antigen: A propranolol-protein conjugate (e.g., Propranolol-Bovine Serum Albumin).

- Primary Antibody: Specific anti-propranolol antibody (monoclonal or polyclonal).

- Standard Solutions: Propranolol reference standard at a known high purity. Prepare a serial dilution in an appropriate matrix (e.g., assay buffer, plasma, or serum) to create a calibration curve.

- Tagged Ligand: Propranolol conjugated to a reporter enzyme (e.g., Horseradish Peroxidase, HRP).

- Other Reagents: Blocking buffer (e.g., 1% BSA), wash buffer, substrate solution (e.g., TMB for HRP), and stop solution.

2.2. Assay Procedure The following workflow outlines the key steps in a competitive ELISA for propranolol:

Diagram 1: Competitive ELISA Workflow. The assay involves coating the plate with a propranolol conjugate, followed by simultaneous incubation of the sample (containing free propranolol) and the antibody. The tagged propranolol ligand is then added, competing for antibody binding sites. The signal is inversely proportional to the concentration of propranolol in the sample.

Detailed Steps:

- Coating: Coat microtiter plate wells with the propranolol-protein conjugate. Incubate overnight at 4°C, then wash.

- Blocking: Add blocking buffer to occupy any remaining protein-binding sites. Incubate for 1-2 hours at room temperature, then wash.

- Competitive Reaction: In pre-defined wells, simultaneously add the propranolol standard or unknown sample along with the specific anti-propranolol antibody. Incubate to allow the free propranolol in the sample and the immobilized propranolol to compete for antibody binding sites.

- Detection: After washing, add the propranolol-enzyme conjugate (tagged ligand). This will bind to the remaining unoccupied antibody binding sites. Wash thoroughly.

- Signal Development: Add substrate solution. The enzyme converts the substrate to a colored product.

- Signal Measurement: Stop the reaction and measure the absorbance (optical density) with a plate reader.

- Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to interpolate the concentration of propranolol in unknown samples.

3. Method Validation Parameters and Results The following parameters must be investigated to ensure the assay is fit for its purpose. A full validation is required for in-house methods, while a partial validation may suffice for established commercial kits [1].

Table 1: Key Validation Parameters and Acceptance Criteria

| Validation Parameter | Objective | Experimental Procedure | Recommended Acceptance Criteria |

|---|---|---|---|

| Precision | To measure the closeness of repeated results [1]. | Analyze replicates (n≥5) of quality control (QC) samples at low, mid, and high concentrations within a run (repeatability) and over different days (intermediate precision) [1] [2]. | Intra- and inter-assay CV < 15-20% |

| Accuracy/Recovery | To determine the closeness of measured value to the true value. | Spike a known amount of propranolol into the sample matrix (e.g., plasma) and measure the concentration. Calculate % recovery [2]. | Mean recovery of 85-115% |

| Linearity | To confirm the assay's response is proportional to analyte concentration. | Prepare and analyze a dilution series of propranolol standard. Plot measured concentration vs. expected concentration [2]. | R² > 0.99 |

| Limit of Detection (LOD) | The lowest concentration distinguishable from zero. | Based on the standard deviation of the blank (or low standard) and the slope of the standard curve: LOD = 3.3 × (SD/S) [2]. | Signal/Noise ≥ 3 |

| Limit of Quantification (LOQ) | The lowest concentration that can be reliably measured with acceptable precision and accuracy. | LOQ = 10 × (SD/S). Validate by measuring replicates at the LOQ level [2]. | CV < 20% and recovery of 80-120% |

| Specificity/Selectivity | To ensure the assay specifically measures propranolol without interference. | Test cross-reactivity with propranolol metabolites (e.g., 4-hydroxypropranolol) and other structurally similar drugs [3]. | Cross-reactivity < 5% for key metabolites |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Evaluate the impact of small changes (e.g., incubation time ±5%, temperature ±2°C, reagent volumes ±5%) on assay results [1] [2]. | Measured concentration within ±15% of nominal value |

4. Troubleshooting and Technical Notes

- Matrix Effects: For biological samples like plasma, matrix effects can influence the assay. Using a matrix-matched standard curve (propranolol in stripped plasma) is crucial for accurate quantification.

- Antibody Specificity: The performance of the assay is highly dependent on the affinity and specificity of the primary antibody. Patent literature describes the synthesis of specific aminoalkoxy derivatives of propranolol for raising highly specific antibodies [3].

- Dynamic Range: Ensure the standard curve covers the expected physiological or experimental concentration range of propranolol. Typical therapeutic concentrations are in the ng/mL range.

- Data Analysis: Use a four-parameter logistic (4PL) curve fit for the standard curve, as it generally provides the best model for competitive immunoassay data.

Discussion and Conclusion

The validation of an analytical method is not a one-time exercise but a rigorous process that confirms the method is reliable for its intended use. The parameters outlined above—precision, accuracy, sensitivity, and specificity—form the cornerstone of a credible immunoassay [1]. While the protocols for propranolol, such as the HPLC method which showed linearity between 5-50 μg/mL and an LOD of 0.27 μg/mL, provide a benchmark [2], immunoassays offer the advantage of higher throughput and sensitivity for biological samples.

The principles detailed in this application note provide a robust framework for researchers to validate a propranolol immunoassay. Adherence to this protocol will ensure the generation of high-quality, reliable data that is essential for pre-clinical and clinical studies.

References

SPIRIT 2025 Framework for Probarbital Clinical Trials

| Trial Component | SPIRIT 2025 Requirements | Probarbital-Specific Considerations |

|---|---|---|

| Administrative Information | Title, structured summary, protocol version, roles/responsibilities [1] | Include "this compound" in title; define sponsor authority; document contributor roles |

| Open Science Elements | Trial registration, protocol/SAP accessibility, data sharing policy [1] | Register before enrollment; define data de-identification methods; plan open-access publication |

| Scientific Background | Rationale with benefits/harms summary, comparator justification [1] | Preclinical this compound data; mechanistic studies; active comparator or placebo justification |

| Patient Involvement | Patient/public roles in design, conduct, and reporting [1] | Patient advisory board for protocol development; plain language result summaries |

| Intervention Description | Detailed treatment and comparator specifications [1] | This compound formulation, dosage, administration route; matching placebo procedures |

| Schedule Diagram | Enrollment, interventions, and assessments timeline [1] | Screening, treatment phases, follow-up visits with exact timing |

SPIRIT 2025 Protocol Checklist: Key Updates for this compound Trials

The SPIRIT 2025 statement provides an evidence-based checklist of 34 minimum items to address in clinical trial protocols, reflecting methodological advances and feedback from users since the original 2013 guidance [1]. Below are the critical updates and their application to this compound development:

- Open Science Requirements: SPIRIT 2025 adds a dedicated open science section requiring trial registration, protocol and statistical analysis plan accessibility, data sharing policies, and dissemination plans [1]. For this compound, this means registering the trial before enrollment begins and making the statistical analysis plan publicly accessible alongside the protocol.

- Patient and Public Involvement: A new item specifically addresses how patients and the public will be involved in trial design, conduct, and reporting [1]. This compound trials should document plans for patient engagement at all stages, potentially improving recruitment strategies and outcome measure selection.

- Harm Assessment Enhancement: The updated guideline places additional emphasis on the assessment and reporting of harms, requiring explicit protocols for monitoring and documenting adverse events [1]. This is particularly relevant for this compound trials, where comprehensive safety profiling is crucial for regulatory approval.

- Intervention Description: SPIRIT 2025 provides more detailed requirements for describing interventions and comparators, ensuring reproducibility [1]. This compound trial protocols should include complete specifications of formulation, dosage, administration, and any matching placebo procedures.

Clinical Trial Data Collection Tables

Table 1. Demographic Data Collection Template

| Variable | Data Type | Collection Timepoint | Analysis Method |

|---|---|---|---|

| Age | Continuous | Screening | Descriptive statistics |

| Sex/Gender | Categorical | Screening | Frequency counts |

| Race/Ethnicity | Categorical | Screening | Frequency counts |

| Medical History | Text | Screening | Categorization and summary |

| Concomitant Medications | Text | All visits | Categorization and summary |

Table 2. Adverse Event Monitoring Framework

| Parameter | Mild | Moderate | Severe |

|---|---|---|---|

| Frequency | >10% | 5-10% | <5% |

| Action | Monitor | Dose adjustment | Discontinue |

| Reporting | Routine | Expedited (15 days) | Immediate (7 days) |

| Documentation | CRF only | CRF + narrative | CRF + detailed narrative |

Visualizing Trial Designs with Graphviz

Here are practical examples using Graphviz's DOT language to create trial visualizations that comply with your specifications:

Trial Schema Diagram

Participant Flow Visualization

Implementing SPIRIT 2025 for this compound Development